molecular formula C5H9BN2O3 B13469982 (3-methoxy-1-methyl-1H-pyrazol-4-yl)boronic acid

(3-methoxy-1-methyl-1H-pyrazol-4-yl)boronic acid

Cat. No.: B13469982
M. Wt: 155.95 g/mol
InChI Key: JSVVXEHFQZZLBV-UHFFFAOYSA-N
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Description

(3-methoxy-1-methyl-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that features a pyrazole ring substituted with a methoxy group at the 3-position and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methoxy-1-methyl-1H-pyrazol-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid moiety. One common method involves the reaction of 3-methoxy-1-methylpyrazole with a boron-containing reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base like potassium carbonate and a ligand such as triphenylphosphine at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(3-methoxy-1-methyl-1H-pyrazol-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Aryl or Vinyl Derivatives: Formed through Suzuki-Miyaura cross-coupling.

    Alcohols and Ketones: Formed through oxidation reactions.

    Alkanes and Alkenes: Formed through reduction reactions.

Scientific Research Applications

(3-methoxy-1-methyl-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-methoxy-1-methyl-1H-pyrazol-4-yl)boronic acid in biological systems often involves its interaction with specific molecular targets such as enzymes or receptors. For example, as a kinase inhibitor, it may bind to the active site of the enzyme, blocking its activity and thereby modulating cellular signaling pathways . The boronic acid moiety can also form reversible covalent bonds with nucleophilic sites on proteins, further influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-methoxy-1-methyl-1H-pyrazol-4-yl)boronic acid is unique due to the presence of both a methoxy group and a boronic acid moiety on the pyrazole ring. This combination of functional groups enhances its reactivity and potential for diverse applications in synthesis and medicinal chemistry .

Properties

Molecular Formula

C5H9BN2O3

Molecular Weight

155.95 g/mol

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)boronic acid

InChI

InChI=1S/C5H9BN2O3/c1-8-3-4(6(9)10)5(7-8)11-2/h3,9-10H,1-2H3

InChI Key

JSVVXEHFQZZLBV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(N=C1OC)C)(O)O

Origin of Product

United States

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